Propidium iodide

Catalog No.
S540387
CAS No.
25535-16-4
M.F
C27H34IN4+
M. Wt
541.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Propidium iodide

CAS Number

25535-16-4

Product Name

Propidium iodide

IUPAC Name

3-(3,8-diamino-6-phenylphenanthridin-5-ium-5-yl)propyl-diethyl-methylazanium;iodide

Molecular Formula

C27H34IN4+

Molecular Weight

541.5 g/mol

InChI

InChI=1S/C27H33N4.HI/c1-4-31(3,5-2)17-9-16-30-26-19-22(29)13-15-24(26)23-14-12-21(28)18-25(23)27(30)20-10-7-6-8-11-20;/h6-8,10-15,18-19,29H,4-5,9,16-17,28H2,1-3H3;1H/q+1;

InChI Key

ISKCJFFZOPXOFC-UHFFFAOYSA-N

SMILES

CC[N+](C)(CC)CCC[N+]1=C2C=C(C=CC2=C3C=CC(=CC3=C1C4=CC=CC=C4)N)N.[I-].[I-]

solubility

Soluble in DMSO

Synonyms

Diiodide, Propidium, Iodide, Propidium, Propidium, Propidium Diiodide, Propidium Iodide

Canonical SMILES

CC[N+](C)(CC)CCC[N+]1=C2C=C(C=CC2=C3C=CC(=CC3=C1C4=CC=CC=C4)N)N.[I-]

The exact mass of the compound Propidium iodide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 169541. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 3-Ring - Phenanthridines. It belongs to the ontological category of organic iodide salt in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Propidium iodide (PI) is a phenanthridinium-based fluorescent dye that serves as a standard reagent for identifying non-viable cells in a population.[1][2] Its fundamental utility is based on its inability to cross the intact plasma membranes of living cells.[2][3][4] Upon loss of membrane integrity, a key indicator of cell death, PI enters the cell and intercalates with double-stranded DNA and RNA, leading to a significant (20- to 30-fold) enhancement in its fluorescence emission.[4][5][6] This property makes it a widely used tool in flow cytometry and fluorescence microscopy for the exclusion of dead cells from analysis and for quantifying cell death.[1][2][7]

While other membrane-impermeant DNA binding dyes like 7-Aminoactinomycin D (7-AAD) and Ethidium Bromide exist, they are not directly interchangeable with Propidium Iodide in many established workflows.[3][8] For instance, 7-AAD exhibits a different spectral profile with emission further in the red spectrum, which can be advantageous for reducing spectral overlap with green (FITC) and orange-red (PE) fluorophores in multi-color flow cytometry.[9][10] Conversely, PI's broad emission spectrum can present significant compensation challenges when used with PE.[11] Ethidium bromide, while chemically related, is considered more mutagenic and may not be a suitable replacement due to safety and handling protocols.[1] Furthermore, dyes like SYTOX Green, while offering significantly higher fluorescence enhancement upon DNA binding, operate in a different spectral channel (green), requiring different instrument filter sets and preventing its use as a drop-in replacement for PI in red-channel-based assays.[12][13] Therefore, the choice of viability dye is a critical procurement decision dictated by the specific instrumentation and the other fluorophores in an experimental panel.

Reduced Spectral Overlap with FITC/PE Compared to Other Dyes for Multi-Color Flow Cytometry

In multi-color flow cytometry, Propidium Iodide's emission spectrum allows for its use alongside green-fluorescent dyes like FITC with minimal compensation requirements, provided detection is at longer wavelengths (~650–700 nm).[14] However, its significant spectral overlap with Phycoerythrin (PE) makes simultaneous use challenging.[1] In contrast, 7-AAD offers a distinct advantage in two-color analysis with both PE and FITC due to minimal overlap with their emission spectra, making it a better choice for panels including PE.[14][15]

Evidence DimensionSpectral Overlap in Flow Cytometry
Target Compound DataSignificant emission overlap with PE, minimal with FITC at longer wavelengths.
Comparator Or Baseline7-AAD: Minimal overlap with both PE and FITC.
Quantified DifferenceQualitative difference in spectral compatibility for multi-color panels.
ConditionsStandard multi-color flow cytometry analysis.

This dictates the feasibility of including Propidium Iodide in specific multi-color antibody panels, directly impacting experimental design and procurement decisions for viability dyes.

Superior Fluorescence Enhancement Compared to Ethidium Bromide for Clearer Dead Cell Identification

Upon binding to nucleic acids, Propidium Iodide's fluorescence is enhanced 20- to 30-fold.[1][14] This provides a robust signal for distinguishing dead cells. While chemically similar, Ethidium Homodimer-1 (EthD-1), often used as a red-fluorescent dead-cell indicator, exhibits a greater, approximately 40-fold, enhancement of fluorescence upon binding.[15] This suggests that for applications requiring the highest signal-to-noise ratio, EthD-1 may be a more suitable choice.

Evidence DimensionFluorescence Enhancement upon Nucleic Acid Binding
Target Compound Data20- to 30-fold enhancement
Comparator Or BaselineEthidium Homodimer-1 (EthD-1): ~40-fold enhancement
Quantified DifferenceEthD-1 shows a ~1.3 to 2-fold greater fluorescence enhancement.
ConditionsAqueous solution, upon binding to nucleic acids.

A stronger fluorescence enhancement leads to better separation between live and dead cell populations, improving the accuracy and reliability of viability assessments.

Lower Fluorescence Enhancement and Higher Background Signal Compared to SYTOX Green

In a direct comparison for labeling permeabilized bacteria, suspensions stained with SYTOX Green were approximately four times brighter than those stained with Propidium Iodide.[14] Critically, the background fluorescence from unbound Propidium Iodide contributed to about half of the total fluorescence measured in stained cells, whereas the background from SYTOX Green was only about 5%.[14] Furthermore, while Propidium Iodide's fluorescence increases 20- to 30-fold upon DNA binding, SYTOX dyes can exhibit a more than 500-fold enhancement.[1]

Evidence DimensionSignal-to-Background Ratio and Fluorescence Enhancement
Target Compound DataBackground signal is ~50% of total fluorescence; 20-30 fold fluorescence enhancement.
Comparator Or BaselineSYTOX Green: Background signal is ~5% of total fluorescence; >500-fold fluorescence enhancement.
Quantified DifferenceSYTOX Green provides a significantly better signal-to-background ratio and a >16-fold greater fluorescence enhancement.
ConditionsStaining of permeabilized bacteria for fluorescence microscopy.

For applications demanding high sensitivity and clear distinction of dead cells, particularly with low cell numbers or weak signals, the superior signal-to-background ratio of SYTOX Green makes it a more suitable procurement choice.

Standard Viability Assessment in Single-Color or FITC-Based Flow Cytometry

Due to its reliability and well-characterized spectral properties, Propidium Iodide is a cost-effective choice for routine exclusion of dead cells in flow cytometry experiments, particularly when using single-color analysis or in panels that include green-fluorescent dyes like FITC.[1][14]

DNA Content Analysis for Cell Cycle Studies in Fixed Cells

Propidium Iodide binds stoichiometrically to DNA, allowing for the quantitative analysis of DNA content to determine cell cycle phases (G0/G1, S, G2/M) in fixed and permeabilized cells.[15][16] As PI also binds to RNA, treatment with RNase is a necessary step to ensure accurate DNA content measurement.[15][17]

Fluorescence Microscopy for Visual Confirmation of Cell Death

Propidium Iodide provides a strong red fluorescent signal in the nuclei of membrane-compromised cells, making it a straightforward stain for visually identifying dead cells in a population using fluorescence microscopy.[18]

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Dark red solid; [Sigma-Aldrich MSDS]

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

541.18282 g/mol

Monoisotopic Mass

541.18282 g/mol

Heavy Atom Count

32

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

TP416O228T

GHS Hazard Statements

Aggregated GHS information provided by 161 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H341 (24.84%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Coloring Agents

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

25535-16-4

Wikipedia

Propidium_iodide

Dates

Last modified: 08-15-2023

"Propidium Iodide". Thermo Fisher Scientific. 2019-11-14. Retrieved 2019-11-14.

"Propidium Iodide Solution - BioLegend". Archived from the original on 10 February 2015. Retrieved 10 January 2015.

Lecoeur H (2002). "Nuclear apoptosis detection by flow cytometry: influence of endogenous endonucleases". Exp. Cell Res. 277 (1): 1–14. doi:10.1006/excr.2002.5537. PMID 12061813.

"Propidium Iodide". ThermoFisher.

Suzuki T, Fujikura K, Higashiyama T, Takata K (1 January 1997). "DNA staining for fluorescence and laser confocal microscopy". J. Histochem. Cytochem. 45 (1): 49–53. doi:10.1177/002215549704500107. PMID 9010468.

Bidhendi, AJ; Chebli, Y; Geitmann, A (May 2020). "Fluorescence Visualization of Cellulose and Pectin in the Primary Plant Cell Wall". Journal of Microscopy. 278 (3): 164–181. doi:10.1111/jmi.12895. PMID 32270489. S2CID 215619998.

Coder, D.M. Assessment of cell viability. Curr. Protoc. Cytom. Suppl. 15, (1997).

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